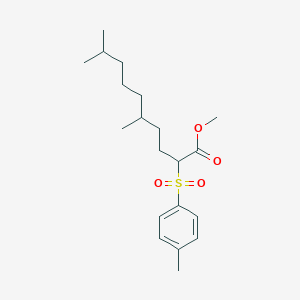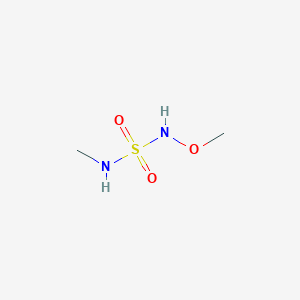
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a decanoate chain. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Sulfonation: The acylated product is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group.
Esterification: The final step involves the esterification of the sulfonylated product with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Sulfonamides or thiol esters.
Wissenschaftliche Forschungsanwendungen
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methylbenzenesulfonate: Similar structure but lacks the decanoate chain.
Methyl 2-(4-methylbenzene-1-sulfonyl)butanoate: Similar structure with a shorter alkyl chain.
Methyl 5,9-dimethyl-2-(4-chlorobenzene-1-sulfonyl)decanoate: Similar structure with a chlorine substituent on the benzene ring.
Uniqueness
Methyl 5,9-dimethyl-2-(4-methylbenzene-1-sulfonyl)decanoate is unique due to its specific combination of a sulfonyl group, a benzene ring, and a decanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
| 111831-48-2 | |
Molekularformel |
C20H32O4S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
methyl 5,9-dimethyl-2-(4-methylphenyl)sulfonyldecanoate |
InChI |
InChI=1S/C20H32O4S/c1-15(2)7-6-8-16(3)11-14-19(20(21)24-5)25(22,23)18-12-9-17(4)10-13-18/h9-10,12-13,15-16,19H,6-8,11,14H2,1-5H3 |
InChI-Schlüssel |
NVSUHZYRULFEPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(C)CCCC(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)



![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
